N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS No.: 941931-95-9
Cat. No.: VC4194689
Molecular Formula: C19H20N2O5S2
Molecular Weight: 420.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941931-95-9 |
|---|---|
| Molecular Formula | C19H20N2O5S2 |
| Molecular Weight | 420.5 |
| IUPAC Name | N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H20N2O5S2/c1-4-28(23,24)13-7-5-12(6-8-13)9-18(22)21-19-20-14-10-15(25-2)16(26-3)11-17(14)27-19/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22) |
| Standard InChI Key | ALASRYZVCRLONP-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Introduction
This compound belongs to a class of heterocyclic compounds containing a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of functional groups like dimethoxy and ethylsulfonyl can further modulate the compound's chemical and biological properties.
Chemical Formula
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Molecular Formula: C18H18N2O4S2
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Molecular Weight: Approximately 390 g/mol (calculated based on the structure).
Key Functional Groups
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Benzothiazole Core: Provides aromaticity and potential bioactivity.
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Dimethoxy Substituents: Electron-donating groups that may influence solubility and reactivity.
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Ethylsulfonyl Group: A sulfone derivative known for enhancing hydrophilicity and metabolic stability.
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Acetamide Linkage: Common in medicinal chemistry for improving binding affinity to biological targets.
Synthesis Pathway
While the exact synthesis of this compound is not detailed in the results, a plausible synthetic route can be inferred:
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Formation of Benzothiazole Core:
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React 5,6-dimethoxyaniline with carbon disulfide and bromine in an alkaline medium to form the benzothiazole ring.
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Introduction of Acetamide Group:
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Couple the benzothiazole derivative with 2-bromoacetyl chloride under basic conditions to introduce the acetamide linkage.
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Addition of Ethylsulfonylphenyl Group:
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Perform a nucleophilic substitution reaction using 4-(ethylsulfonyl)phenylamine to attach the sulfonamide moiety.
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Characterization Techniques
The compound can be characterized using standard analytical methods:
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NMR Spectroscopy (1H and 13C): To confirm the presence of aromatic protons, methoxy groups, and other functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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IR Spectroscopy: To identify characteristic functional group vibrations (e.g., sulfonamide S=O stretch at ~1150–1300 cm⁻¹).
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X-ray Crystallography: For structural confirmation if crystalline.
Potential Biological Activities
Based on structural analogs:
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Anticancer Activity:
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Benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines.
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The ethylsulfonyl group may enhance target specificity by improving solubility.
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Antimicrobial Properties:
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Compounds with benzothiazole cores often exhibit activity against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Potential:
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Sulfone-containing compounds are known inhibitors of inflammatory pathways (e.g., COX enzymes).
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Applications in Medicinal Chemistry
This compound could serve as:
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A lead molecule for drug discovery targeting cancer or infectious diseases.
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A probe for studying enzyme-ligand interactions due to its functional diversity.
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